
(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone” is a chemical compound with the molecular formula C21H24N2O and a molecular weight of 320.436. It has been identified in the context of research into highly potent and selective agonists for the dopamine D3 receptor .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpiperazinyl group and a tetrahydronaphthalenyl group linked by a methanone group. The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .科学的研究の応用
Sigma and 5-HT1A Receptor Ligands
Compounds structurally related to "(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone" have been explored for their potential as sigma and 5-HT1A receptor ligands. These ligands are derived by modifying arylpiperazines to increase sigma affinity and selectivity while preserving 5-HT1A affinity. Research indicates that certain N-substituted omega-tetrahydronaphthalenyl derivatives exhibit moderate to high sigma affinity, suggesting their utility in developing therapeutics targeting sigma receptors, which are implicated in several neurological disorders. (Berardi et al., 1996)
Anticancer Applications
Another avenue of research involves the synthesis of compounds for anticancer evaluation. The reaction of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles has led to the development of new compounds assessed as anticancer agents. This highlights the role of such molecules in the ongoing search for novel anticancer therapies. (Gouhar & Raafat, 2015)
Antibacterial Activity
Derivatives of piperazine, including those related to "this compound", have been synthesized and shown to possess antibacterial activity against various human pathogenic bacteria. This suggests their potential utility in developing new antibacterial agents, an area of significant interest due to the global rise in antibiotic resistance. (Nagaraj et al., 2018)
Tubulin Polymerization Inhibitors
The investigation into N-heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine has identified these compounds as highly potent inhibitors of tubulin polymerization. This action is associated with the inhibition of tumor cell growth and induction of G2/M phase cell cycle blockade, indicating the potential for these molecules to serve as leads in the development of new anticancer drugs. (Prinz et al., 2017)
作用機序
Target of Action
The primary target of the compound (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is the dopamine D2/D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions including motor control, reward, and reinforcement.
Mode of Action
This compound interacts with its targets, the dopamine D2/D3 receptors, by binding to these receptors. This binding results in a change in the receptor’s conformation, which can then influence the downstream signaling pathways .
Biochemical Pathways
Upon binding to the dopamine D2/D3 receptors, this compound affects the dopaminergic signaling pathway. This can lead to various downstream effects, such as changes in neuronal firing rates and patterns .
Pharmacokinetics
The compound’s potent in vivo activity suggests that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neuronal activity and signaling. For example, the compound has been shown to have potent in vivo activity, suggesting that it can effectively modulate neuronal activity via its action on dopamine D2/D3 receptors .
生化学分析
Biochemical Properties
The compound (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been studied for its affinity and selectivity for D3 over D2 receptors . It has been found that the compound exhibits binding and functional affinities at the subnanomolar level for the D3 receptor . This suggests that it interacts with these receptors, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In cellular assays, this compound has shown to exhibit partial to full agonist characteristics . This suggests that it can influence cell function by modulating the activity of D2 and D3 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with D2 and D3 receptors . The compound’s affinity for these receptors suggests that it may exert its effects at the molecular level through enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated potent in vivo activity with long duration of action . At a dose of 5 μmol/kg, its effects lasted beyond 12 hours, whereas at a 1 μmol/kg dose, the effects lasted beyond 8 hours . This suggests that the compound has good stability and does not degrade quickly in biological systems .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 5 μmol/kg, the compound exhibited potent activity, whereas at a lower dose of 1 μmol/kg, the activity was still observable but less pronounced . This indicates a dose-dependent effect of the compound .
Metabolic Pathways
Given its interaction with D2 and D3 receptors, it is likely that it is involved in dopamine-related metabolic pathways .
Transport and Distribution
Given its affinity for D2 and D3 receptors, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its interaction with D2 and D3 receptors, it is likely that it is localized in areas of the cell where these receptors are present .
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(19-11-10-17-6-4-5-7-18(17)16-19)23-14-12-22(13-15-23)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEUWJTVYACCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


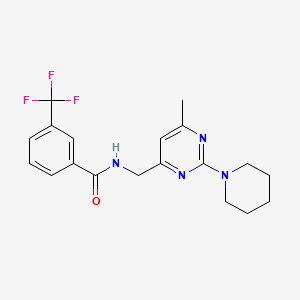
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)
![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)
![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)
![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)
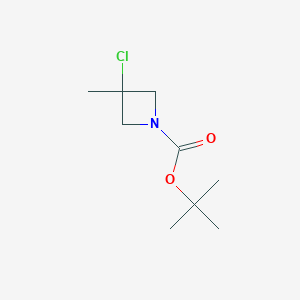
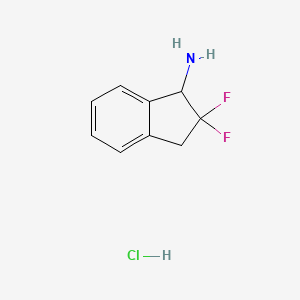
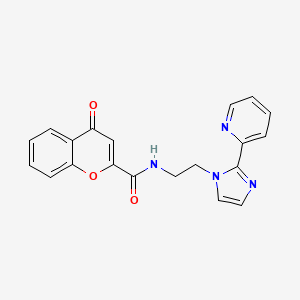
![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)

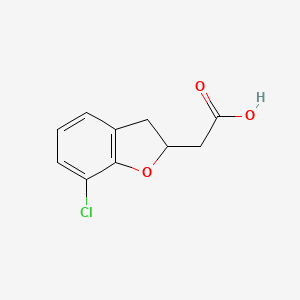

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)